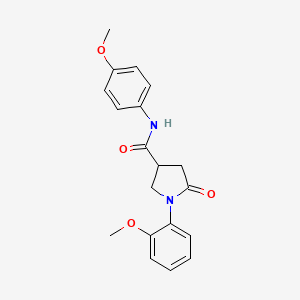

1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Descripción

1-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by two distinct methoxyphenyl substituents: a 2-methoxyphenyl group at the pyrrolidine nitrogen and an N-(4-methoxyphenyl) carboxamide group.

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-15-9-7-14(8-10-15)20-19(23)13-11-18(22)21(12-13)16-5-3-4-6-17(16)25-2/h3-10,13H,11-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLLGOKRZUHQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a structurally complex organic molecule that has garnered attention for its potential biological activities. Characterized by its unique methoxyphenyl groups and a pyrrolidine ring, this compound is of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Composition

- Molecular Formula: C19H20N2O4

- Molecular Weight: 340.4 g/mol

- IUPAC Name: N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Canonical SMILES:

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

| InChI Key | ZXAOJOFNSYWAAM-UHFFFAOYSA-N |

The biological activity of 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may modulate enzyme activity or receptor interactions, potentially influencing various signaling pathways.

Case Study: Enzyme Inhibition

In a study examining the compound's inhibitory effects on lipoxygenase enzymes, it was found to exhibit selective inhibition of linoleate-oxygenase activity. The IC50 values for this inhibition were reported to be significantly lower than those of reference compounds, indicating a potent biological effect .

Table 2: Inhibition Potency

| Compound | IC50 (LA) µM | IC50 (AA) µM | Ratio (LA/AA) |

|---|---|---|---|

| 1 | 0.010 | 0.032 | 0.312 |

| 2 | 0.018 | 0.040 | 0.450 |

| 3 | 0.025 | 0.050 | 0.500 |

Anticancer Activity

Recent studies have suggested that the compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific caspases, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been explored in models of inflammation. The compound exhibited significant reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The structural similarities between 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide and other methoxy-substituted pyrrolidine derivatives indicate a shared mechanism of action across this class of compounds. However, variations in substitution patterns lead to differences in potency and selectivity against various biological targets.

Table 3: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Compound A | Methoxy-substituted | Moderate anticancer |

| Compound B | Pyrrolidine derivative | Strong anti-inflammatory |

| 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Complex organic compound | Potent enzyme inhibitor |

Comparación Con Compuestos Similares

Substituent Variations on the Pyrrolidine Core

The structural diversity of pyrrolidine-3-carboxamides arises from modifications to the aromatic substituents and the carboxamide side chain. Key analogs include:

Key Observations :

- Positional Isomerism: The target compound’s 2-methoxyphenyl group (ortho) contrasts with analogs bearing para-substituted aryl groups (e.g., ).

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorophenyl () and fluorophenyl () substituents increase lipophilicity, whereas methoxy groups enhance polarity and hydrogen-bonding capacity .

Pharmacological Target Profiles

- Glycogen Synthase Kinase-3β (GSK3β) : identifies a 4-methoxyphenyl-pyridinyl analog as a GSK3β inhibitor, a kinase implicated in neurodegenerative diseases and cancer .

- Human Neutrophil Elastase (HNE) : Fluorobenzyl-substituted analogs () demonstrate HNE inhibitory activity, highlighting the role of fluorinated groups in enzyme targeting .

- Antimicrobial Activity : Chlorophenyl derivatives () are often explored for antimicrobial properties due to their increased membrane permeability .

Physical and Chemical Properties

Notes:

- The target compound’s dual methoxy groups enhance aqueous solubility compared to chlorophenyl analogs .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.